molecular formula C17H28ClNO B14510567 1-(N-Piperidyl)-3-phenyl-3-hexanol hydrochloride CAS No. 63039-98-5

1-(N-Piperidyl)-3-phenyl-3-hexanol hydrochloride

Cat. No.: B14510567
CAS No.: 63039-98-5
M. Wt: 297.9 g/mol
InChI Key: AVJILKGHJSFFTG-UHFFFAOYSA-N
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Description

1-(N-Piperidyl)-3-phenyl-3-hexanol hydrochloride is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine that is widely used in the synthesis of various organic compounds, including pharmaceuticals

Chemical Reactions Analysis

1-(N-Piperidyl)-3-phenyl-3-hexanol hydrochloride can undergo various chemical reactions, including:

Scientific Research Applications

1-(N-Piperidyl)-3-phenyl-3-hexanol hydrochloride has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, such as in the treatment of neurological disorders.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(N-Piperidyl)-3-phenyl-3-hexanol hydrochloride involves its interaction with specific molecular targets in the body. The compound may act on neurotransmitter receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular pathways involved depend on the specific application and target of the compound .

Comparison with Similar Compounds

1-(N-Piperidyl)-3-phenyl-3-hexanol hydrochloride can be compared with other piperidine derivatives, such as:

    Piperine: A naturally occurring alkaloid with antioxidant and anti-inflammatory properties.

    Evodiamine: A piperidine alkaloid with anticancer and anti-obesity effects.

    Matrine: A piperidine alkaloid with antiviral and anticancer activities. The uniqueness of this compound lies in its specific chemical structure and the resulting biological activities, which may differ from those of other piperidine derivatives.

Properties

CAS No.

63039-98-5

Molecular Formula

C17H28ClNO

Molecular Weight

297.9 g/mol

IUPAC Name

3-phenyl-1-piperidin-1-ylhexan-3-ol;hydrochloride

InChI

InChI=1S/C17H27NO.ClH/c1-2-11-17(19,16-9-5-3-6-10-16)12-15-18-13-7-4-8-14-18;/h3,5-6,9-10,19H,2,4,7-8,11-15H2,1H3;1H

InChI Key

AVJILKGHJSFFTG-UHFFFAOYSA-N

Canonical SMILES

CCCC(CCN1CCCCC1)(C2=CC=CC=C2)O.Cl

Origin of Product

United States

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